Emerimicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emerimicins are a class of peptaibol antibiotics produced by various species of filamentous fungi, such as Emericellopsis microspora and Acremonium sp . These compounds are characterized by their unique structure, which includes several residues of alpha-aminoisobutyric acid, a non-standard amino acid that imparts an alpha-helix structure to the molecule .
Preparation Methods
Emerimicins are typically produced through fermentation processes involving specific fungal strains. For instance, Emericellopsis microspora produces emerimicins II, III, and IV when grown in a medium supplemented with trans-4-n-propyl-L-proline . The fermentation process involves cultivating the fungal strain in a complex medium containing glucose monohydrate and Bacto peptone . The emerimicins are then isolated and purified using techniques such as thin-layer chromatography and silica gel chromatography .
Chemical Reactions Analysis
Emerimicins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and conditions used in peptide chemistry. For example, emerimicins can be oxidized using reagents like hydrogen peroxide or reduced using sodium borohydride . Substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions . The major products formed from these reactions include modified peptaibol structures with altered biological activities .
Scientific Research Applications
Emerimicins have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, emerimicins are used as model compounds to study peptide synthesis and structure-activity relationships . In biology, they serve as tools to investigate the mechanisms of antimicrobial resistance and the role of peptaibols in fungal ecology . In medicine, emerimicins are explored for their potential as novel antibiotics to combat drug-resistant bacterial infections . Additionally, they have applications in the pharmaceutical industry as lead compounds for the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of emerimicins involves their ability to form ion channels in cell membranes, leading to increased membrane permeability and cell death . The alpha-aminoisobutyric acid residues in emerimicins contribute to their helical structure, which is essential for their interaction with cell membranes . Emerimicins target bacterial cell membranes, disrupting their integrity and causing leakage of cellular contents . This mechanism is similar to that of other antimicrobial peptides, making emerimicins effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
Emerimicins are similar to other peptaibol antibiotics such as antiamoebin and stilbellin . emerimicins are unique in their specific amino acid composition and structural features . For example, emerimicins contain higher proportions of alpha-aminoisobutyric acid compared to other peptaibols, which enhances their helical structure and bioactivity . Additionally, emerimicins exhibit distinct chromatographic behavior and antimicrobial spectra, differentiating them from other peptaibols .
Similar compounds to emerimicins include:
- Antiamoebin
- Stilbellin
- Trichotoxin
- Alamethicin
Emerimicins stand out due to their unique structural features and potent antimicrobial properties, making them valuable compounds for scientific research and potential therapeutic applications .
Biological Activity
Emerimicin is a member of the peptaibol family, characterized by its unique structure and biological properties. Recent research has focused on its antimicrobial, antifungal, and cytotoxic activities, revealing significant potential for therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
Emerimicins are linear pentadecapeptides produced by fungi, specifically identified in Acremonium tubakii. The most studied variants include this compound V and VI, which exhibit notable biological activities. The structure of these compounds includes 15 residues, which is relatively rare among peptaibols.
Antimicrobial Activity
Emerimicins have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound V against several pathogens are as follows:
Pathogen | MIC (μg/mL) |
---|---|
Enterococcus faecalis | 64 |
Methicillin-resistant Staphylococcus aureus | 32 |
Vancomycin-resistant Enterococcus faecium | 64 |
This compound V was particularly noted for its modest activity against these Gram-positive bacteria, indicating its potential use in treating infections caused by resistant strains .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using zebrafish embryotoxicity assays and various cancer cell lines. Notably, this compound V and VI exhibited potent activity, with a significant reduction in cell viability observed in tumor cell lines such as HepG2 and HeLa. The effective concentrations (EC50) varied widely depending on the cell line tested, underscoring the selective nature of its cytotoxicity:
- HepG2 Cells : Significant decrease in survival at all tested concentrations.
- HeLa Cells : Similar trends were observed, with non-linear dose-dependent responses noted across different concentrations .
Emerimicins disrupt bacterial membranes, leading to cell death. The mechanism involves the formation of pores in the cytoplasmic membrane, which is critical for bacterial survival. This action was confirmed through NPN uptake assays that demonstrated increased fluorescence intensity in treated bacterial cells, indicating membrane disruption .
Study on this compound IV
A study focused on this compound IV isolated from Emericellopsis minima reported its antibiotic activity against multiple resistant pathogens. The research highlighted the compound's effectiveness against strains that are typically difficult to treat with conventional antibiotics .
Comparative Analysis with Other Peptaibols
Emerimicins have been compared to other lipopeptaibols like emericellipsin A. While both exhibit antimicrobial properties, emericellipsin A has shown broader antifungal activity across various species, including Candida and Aspergillus . This comparative analysis suggests that while Emerimicins are potent against specific bacteria, other peptaibols may offer broader spectrum activity.
Properties
CAS No. |
71812-28-7 |
---|---|
Molecular Formula |
C162H249N35O41 |
Molecular Weight |
3342.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[(1-hydroxy-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide;(2S)-2-[[(2S,4R)-1-[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C87H133N19O22.C75H116N16O19/c1-17-46(5)67(97-66(114)41-91-70(115)57(30-32-64(88)112)95-77(122)68(47(6)18-2)98-71(116)60(92-49(8)109)37-51-40-90-56-28-23-22-27-55(51)56)78(123)99-69(48(7)108)79(124)103-84(9,10)80(125)96-59(35-45(3)4)73(118)101-87(15,16)82(127)105-42-53(110)38-62(105)75(120)94-58(31-33-65(89)113)72(117)100-86(13,14)83(128)106-43-54(111)39-63(106)76(121)102-85(11,12)81(126)104-34-24-29-61(104)74(119)93-52(44-107)36-50-25-20-19-21-26-50;1-18-75(17,69(110)91-39-47(94)34-52(91)61(102)77-36-55(97)80-46(40-92)32-44-25-21-19-22-26-44)86-58(99)49(29-30-54(76)96)82-62(103)53-35-48(95)38-90(53)68(109)74(15,16)89-66(107)72(11,12)84-59(100)50(31-41(2)3)81-56(98)37-78-63(104)57(42(4)5)83-64(105)70(7,8)87-67(108)73(13,14)88-65(106)71(9,10)85-60(101)51(79-43(6)93)33-45-27-23-20-24-28-45/h19-23,25-28,40,45-48,52-54,57-63,67-69,90,107-108,110-111H,17-18,24,29-39,41-44H2,1-16H3,(H2,88,112)(H2,89,113)(H,91,115)(H,92,109)(H,93,119)(H,94,120)(H,95,122)(H,96,125)(H,97,114)(H,98,116)(H,99,123)(H,100,117)(H,101,118)(H,102,121)(H,103,124);19-28,41-42,46-53,57,92,94-95H,18,29-40H2,1-17H3,(H2,76,96)(H,77,102)(H,78,104)(H,79,93)(H,80,97)(H,81,98)(H,82,103)(H,83,105)(H,84,100)(H,85,101)(H,86,99)(H,87,108)(H,88,106)(H,89,107)/t46-,47-,48+,52?,53+,54+,57-,58-,59-,60-,61-,62-,63-,67-,68-,69-;46?,47-,48-,49+,50+,51+,52+,53+,57+,75+/m01/s1 |
InChI Key |
ULYMTCOVLNBXIE-HEXJONDASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C.CC[C@@](C)(C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3C[C@H](CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C.CCC(C)(C(=O)N1CC(CC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.